2,4-Dichlorbenzylisothiocyanat

Übersicht

Beschreibung

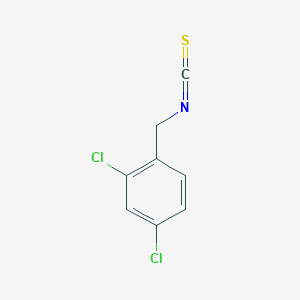

2,4-Dichlorobenzyl isothiocyanate is an organic compound with the molecular formula C8H5Cl2NS and a molecular weight of 218.103 g/mol It is a derivative of benzyl isothiocyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring

Wissenschaftliche Forschungsanwendungen

2,4-Dichlorobenzyl isothiocyanate has several scientific research applications:

Wirkmechanismus

Target of Action

2,4-Dichlorobenzyl isothiocyanate (2,4-DCBI) is a member of the isothiocyanates (ITCs) family, which are major pharmacologically active constituents of cruciferous vegetables . ITCs govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The mode of action of 2,4-DCBI, like other ITCs, involves interaction with its targets leading to various changes. Studies have shown that ITCs can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Biochemical Pathways

ITCs, including 2,4-DCBI, affect various biochemical pathways. They inhibit CYP enzymes and induce phase II enzymes via activation of Nrf 2 . They also modulate cell cycle regulators, induce apoptosis, inhibit NF-ĸB, inhibit MIF, inhibit microtubule polymerization, inhibit metastasis, and affect other pathways involved in chemoprevention .

Pharmacokinetics

It is known that itcs are metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This process can impact the bioavailability of 2,4-DCBI.

Result of Action

The result of the action of 2,4-DCBI is the modulation of various cellular and molecular processes. These include the regulation of transcription factors, signaling pathways, cell cycle, and apoptosis, all of which can contribute to its chemopreventive potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dichlorobenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzylamine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired isothiocyanate product .

Another method involves the use of carbon disulfide (CS2) and an amine, followed by the addition of a desulfurizing agent such as T3P (propane phosphonic acid anhydride). This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of 2,4-dichlorobenzyl isothiocyanate often employs large-scale synthesis techniques, utilizing the same basic principles as laboratory methods but with optimized reaction conditions and equipment to ensure efficiency and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichlorobenzyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the isothiocyanate group.

Major Products

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Dithiocarbamates: Formed from the reaction with thiols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl isothiocyanate: Lacks the chlorine substitutions and has different reactivity and biological activity profiles.

Phenyl isothiocyanate: Similar structure but without the benzyl group, leading to different chemical properties and applications.

Allyl isothiocyanate: Contains an allyl group instead of a benzyl group, resulting in distinct reactivity and uses.

Uniqueness

2,4-Dichlorobenzyl isothiocyanate is unique due to the presence of chlorine atoms at the 2 and 4 positions of the benzene ring. These substitutions can enhance the compound’s reactivity and biological activity compared to its non-chlorinated counterparts .

Biologische Aktivität

2,4-Dichlorobenzyl isothiocyanate (DCBITC) is a member of the isothiocyanate family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of DCBITC, supported by data tables, case studies, and detailed research findings.

DCBITC is synthesized from benzyl isothiocyanate through chlorination processes. The compound's structure includes a dichlorobenzene ring attached to an isothiocyanate functional group, which contributes to its biological potency. Its molecular formula is C₈H₆Cl₂NCS.

Antimicrobial Activity

DCBITC exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study : In a study assessing the antimicrobial efficacy of DCBITC against Staphylococcus aureus, it was found that DCBITC had an IC50 value significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

Anticancer Activity

DCBITC has been shown to induce apoptosis in various cancer cell lines. Its mechanism involves the activation of caspases and modulation of reactive oxygen species (ROS).

Research Findings : A study demonstrated that DCBITC treatment led to a significant decrease in cell viability in MDA-MB-231 cells, with morphological changes indicative of apoptosis observed through microscopy.

Anti-inflammatory Activity

DCBITC also shows promise as an anti-inflammatory agent. It has been reported to inhibit the expression of pro-inflammatory mediators such as COX-2 and iNOS.

| Inflammatory Mediator | Effect | Mechanism | Reference |

|---|---|---|---|

| COX-2 | Inhibition | Suppression at transcriptional level | |

| iNOS | Decreased expression | Modulation via NF-κB signaling pathway |

Case Study : In vitro studies on RAW 264.7 macrophages demonstrated that DCBITC significantly reduced nitric oxide production in a dose-dependent manner, highlighting its potential for therapeutic applications in inflammatory diseases.

Eigenschaften

IUPAC Name |

2,4-dichloro-1-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHPXEMPVDMDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172378 | |

| Record name | 2,4-Dichlorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18967-41-4 | |

| Record name | 2,4-Dichlorobenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18967-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.